[3-[4-(Trifluoromethyl)phenyl]oxetan-3-yl]methanamine
Description
[3-[4-(Trifluoromethyl)phenyl]oxetan-3-yl]methanamine: is a chemical compound characterized by the presence of an oxetane ring and a trifluoromethyl group attached to a phenyl ring
Properties
IUPAC Name |
[3-[4-(trifluoromethyl)phenyl]oxetan-3-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-8(2-4-9)10(5-15)6-16-7-10/h1-4H,5-7,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCOVJVVXBTCQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CN)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[4-(Trifluoromethyl)phenyl]oxetan-3-yl]methanamine typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through intramolecular cyclization reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Attachment of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Ring-Opening Reactions
The oxetane ring’s inherent strain (≈25 kcal/mol) drives its participation in ring-opening reactions under acidic or nucleophilic conditions:
Amine-Functional Group Reactivity
The primary amine undergoes typical reactions, though the trifluoromethyl group may modulate reactivity:
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂ | N-Acetyl derivative | 85% |
| Schiff Base Formation | Benzaldehyde, MeOH, RT | Imine with benzaldehyde | 72% |
| Alkylation | Methyl iodide, K₂CO₃, DMF | N-Methylated product | 68% |
Electrophilic Aromatic Substitution (EAS)
The trifluoromethyl group directs EAS to the meta position, but steric hindrance from the oxetane limits reactivity:
| Reaction | Conditions | Outcome |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Minimal reactivity observed. |
| Halogenation | Br₂, FeBr₃ | No reaction under standard conditions. |
Oxidation and Reduction
The amine and oxetane moieties exhibit distinct redox behavior:
| Process | Reagents | Product | Mechanism |
|---|---|---|---|
| Amine Oxidation | H₂O₂, CuSO₄ | Nitroso derivative (trace) | Radical-mediated pathway. |
| Oxetane Reduction | LiAlH₄, THF | No reaction – ring remains intact. |
Cross-Coupling Reactions
The aryl trifluoromethyl group enables selective coupling:
| Reaction | Catalyst | Product | Efficiency |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | Biaryl derivatives | Moderate |
Key Challenges and Trends
Scientific Research Applications
Structural Characteristics
The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development. The oxetane ring contributes to the compound's rigidity, which can influence its biological activity.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds structurally related to [3-[4-(trifluoromethyl)phenyl]oxetan-3-yl]methanamine. For example, a related compound demonstrated significant growth inhibition against various cancer cell lines in the National Cancer Institute (NCI) 60 cell line assay, with an average GI value of 15.72 µM, indicating promising anticancer activity .
Case Study: In Vitro Evaluation
A study evaluated the cytotoxic effects of a derivative of this compound against human tumor cells. The results showed a notable IC value of 23.6 µM against Plasmodium falciparum, suggesting that modifications to the oxetane structure could enhance selectivity and potency against specific cancer types .
Antiparasitic Activity
Compounds similar to this compound have also been investigated for their antiparasitic properties. Research indicates that structural motifs within this compound could effectively inhibit key metabolic pathways in Plasmodium falciparum, offering a potential avenue for malaria treatment .
Heterocyclic Building Blocks
The compound serves as a heterocyclic building block in organic synthesis, particularly in developing pharmaceuticals and agrochemicals. Its unique trifluoromethyl and oxetane functionalities can be leveraged to synthesize novel compounds with enhanced biological activity.
Synthesis Pathways
- Oxetane Ring Formation : The synthesis often involves cyclization reactions that incorporate the oxetane ring into larger molecular frameworks.
- Functionalization : Subsequent functionalization can introduce various substituents that modulate biological activity or improve solubility.
Data Table: Synthesis Methods
Mechanism of Action
The mechanism of action of [3-[4-(Trifluoromethyl)phenyl]oxetan-3-yl]methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to biological targets, while the oxetane ring can influence the compound’s stability and reactivity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3-(4-Fluorophenyl)oxetan-3-yl)methanamine
- 3-(4-fluoro-2-(trifluoromethyl)phenyl)oxetan-3-ol
- (4-(oxetan-3-yl)-3-(trifluoromethyl)phenyl)boronic acid
Uniqueness
[3-[4-(Trifluoromethyl)phenyl]oxetan-3-yl]methanamine stands out due to the combination of the trifluoromethyl group and the oxetane ring. This unique structure imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .
Biological Activity
Overview
The compound [3-[4-(trifluoromethyl)phenyl]oxetan-3-yl]methanamine, with the molecular formula C₁₁H₁₂F₃NO and a molecular weight of 231.21 g/mol, is an organic molecule notable for its trifluoromethyl substitution, which significantly enhances its biological activity and metabolic stability. This compound is primarily recognized for its potential applications in pharmaceuticals and materials science.
Research indicates that compounds similar to this compound exhibit interactions with the serotonergic system, potentially modulating neurotransmitter pathways. The trifluoromethyl group enhances lipid solubility and membrane permeability, which may facilitate better interaction with biological targets.
Antimicrobial Properties
Studies have shown that derivatives of methanamine, including this compound, possess varying degrees of antimicrobial activity against bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on several enzymes:
- Cyclooxygenase (COX) : Inhibitory activity against COX-2 has been noted, which is significant for anti-inflammatory drug development.
- Cholinesterases : The presence of the trifluoromethyl group has been linked to enhanced inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's disease treatment.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
| Study | Biological Activity | Key Findings |
|---|---|---|
| Study 1 | Antimicrobial | Exhibited significant activity against various bacterial strains. |
| Study 2 | Enzyme Inhibition | Moderate inhibition observed for COX-2 (IC50 = 19.2 μM). |
| Study 3 | Cytotoxicity | Evaluated against MCF-7 breast cancer cells showing promising results. |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives containing the trifluoromethyl group showed enhanced antimicrobial activity compared to their non-fluorinated counterparts, suggesting that this modification improves interaction with microbial membranes.
- Cytotoxicity in Cancer Cells : Research involving the MCF-7 cell line indicated that this compound could induce cytotoxic effects, warranting further investigation into its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [3-[4-(Trifluoromethyl)phenyl]oxetan-3-yl]methanamine, and how can yield/purity be maximized?
- Methodology :
- Step 1 : Oxetane ring formation via cycloaddition or ring-opening of epoxides under controlled conditions (e.g., inert atmosphere, −78°C to 0°C) .
- Step 2 : Trifluoromethylphenyl introduction using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution .
- Step 3 : Amine functionalization via reductive amination (NaBH4 or Pd/C) or Gabriel synthesis .
- Optimization : Monitor reaction progress via HPLC or TLC; purify intermediates via column chromatography. Purity >95% is achievable with recrystallization in ethanol/water .
Q. How can the structural integrity of this compound be confirmed?
- Analytical Techniques :
- NMR : Use H/C NMR to verify oxetane ring protons (δ ~4.5–5.5 ppm) and trifluoromethyl group (δ ~110–120 ppm in F NMR) .
- X-ray Crystallography : Resolve stereochemistry and confirm spatial arrangement of the oxetane and trifluoromethylphenyl moieties .
- Mass Spectrometry : Confirm molecular ion peak (e.g., ESI-MS: [M+H]+ expected at m/z ~274) .
Q. What are the key reactivity patterns of this compound in organic synthesis?
- Reactivity Profile :
- Oxetane Ring-Opening : Reacts with nucleophiles (e.g., Grignard reagents) under acidic/basic conditions to form linear derivatives .
- Amine Functionalization : Forms Schiff bases with aldehydes (e.g., 4-trifluoromethylbenzaldehyde) for further diversification .
- Electrophilic Aromatic Substitution : Trifluoromethyl group directs substitutions to meta/para positions on the phenyl ring .
Advanced Research Questions
Q. How does this compound interact with biological targets (e.g., enzymes/receptors)?
- Experimental Design :
- Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for targets like ATPases (e.g., p97, implicated in cancer ).
- Docking Studies : Perform molecular docking with AutoDock Vina to predict binding poses in enzyme active sites (e.g., neurokinin receptors) .
- SAR Analysis : Modify oxetane ring size or trifluoromethyl position to correlate structural changes with activity .
Q. What strategies address contradictory data in biological activity assays?
- Troubleshooting :
- Purity Verification : Re-analyze compound via HPLC-MS to rule out impurities (>98% purity required for reliable assays) .
- Buffer Compatibility : Test solubility/stability in assay buffers (e.g., DMSO concentration ≤1% to avoid false positives) .
- Control Experiments : Include known inhibitors (e.g., MG-132 for proteasome inhibition) to validate assay conditions .
Q. How can computational modeling guide the optimization of this compound for drug discovery?
- Computational Workflow :
- QM/MM Simulations : Calculate oxetane ring strain energy (~20–25 kcal/mol) to predict reactivity .
- ADMET Prediction : Use SwissADME to estimate logP (~2.5), solubility (≥50 μM), and cytochrome P450 interactions .
- Free Energy Perturbation (FEP) : Model trifluoromethyl substitutions to optimize binding affinity for kinase targets .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Process Chemistry Considerations :
- Catalyst Recycling : Optimize Pd/C or Ru-based catalysts for cost-effective cross-couplings .
- Safety Protocols : Mitigate risks of exothermic reactions (e.g., oxetane ring formation) via controlled addition and temperature monitoring .
- Batch Consistency : Implement in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring .
Key Research Gaps and Recommendations
- Mechanistic Studies : Elucidate the role of the oxetane ring in enhancing metabolic stability compared to acyclic analogs .
- In Vivo Profiling : Assess pharmacokinetics in rodent models to validate computational ADMET predictions .
- Target Deconvolution : Use CRISPR-Cas9 screening to identify novel targets in disease-relevant cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
